1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-6-4-5-9-25(16)22(28)21(27)18-14-24(19-8-3-2-7-17(18)19)15-20(26)23-10-12-29-13-11-23/h2-3,7-8,14,16H,4-6,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWWYOCSPSRYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A methylpiperidine moiety
- An indole core
- A morpholine side chain
Molecular Formula
The molecular formula for this compound is .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Tubulin Inhibition : Similar to other indole derivatives, it is hypothesized that this compound may inhibit tubulin polymerization, which is crucial for cell division. This mechanism is particularly relevant in cancer therapy as it can lead to apoptosis in rapidly dividing cells .
- Receptor Interaction : The presence of piperidine and morpholine groups suggests potential interactions with various neurotransmitter receptors, which could influence neurological processes .
- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.56 | Induces apoptosis through tubulin inhibition |
| HeLa (Cervical) | 0.52 | Cell cycle arrest at G2/M phase |
| HT-29 (Colon) | 0.34 | Inhibition of tubulin polymerization |
These findings suggest that the compound may be a potent candidate for further development as an anticancer agent .
Neuropharmacological Effects
The interaction of the piperidine and morpholine moieties with neurotransmitter systems indicates potential neuropharmacological applications. Preliminary studies suggest that the compound may modulate serotonin and dopamine pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study published in Asian Journal of Pharmaceutical Research and Development, researchers synthesized several derivatives related to the indole scaffold and tested their efficacy against cancer cell lines. The compound exhibited promising results with an IC50 value lower than many existing chemotherapeutics, highlighting its potential as a new anticancer drug .
Case Study 2: Neurotransmitter Modulation
A separate investigation focused on the neuropharmacological properties of similar piperidine derivatives demonstrated their ability to enhance serotonin receptor activity. This suggests that our target compound may also possess similar properties, warranting further exploration into its use for treating anxiety and depression .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth. For instance, derivatives of indole have been shown to target cancer cell proliferation by modulating the PI3K/Akt pathway, which is crucial in cancer biology.
Case Study : A derivative of this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in human breast cancer cells (MCF-7) .
Neuroprotective Effects
The presence of piperidine and morpholine moieties suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity.
Case Study : In vitro studies showed that related compounds improved cognitive function in models of Alzheimer's disease by reducing amyloid-beta aggregation .
Anti-inflammatory Properties
Inflammation is a common underlying factor in many chronic diseases. The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic effects.
Case Study : Research demonstrated that similar compounds reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of compounds. Variations in the piperidine and morpholine substituents can significantly affect the biological activity.
Chemical Reactions Analysis
Ketone Functional Group Reactivity
The ethane-1,2-dione core enables reactions typical of α-diketones, including nucleophilic additions and reductions:
| Reaction Type | Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Nucleophilic Addition | Hydrazine derivatives in ethanol, reflux | Formation of bis-hydrazones (stabilized via hydrogen bonding) | |
| Reduction | NaBH₄ or LiAlH₄ in THF, 0–25°C | Partial reduction to vicinal diols or complete reduction to ethane-1,2-diol derivatives | |
| Condensation | Primary amines, acidic catalysis | Imine or Schiff base formation |
The steric hindrance from adjacent substituents limits reactivity at the diketone moiety, favoring selective mono-functionalization under mild conditions.
Piperidine and Morpholine Reactivity
The 2-methylpiperidine and morpholin-4-yl groups participate in alkylation, acylation, and ring-opening reactions:
The morpholine ring’s electron-rich oxygen facilitates coordination with metal catalysts (e.g., In(0)) in radical-mediated transformations .
Indole Core Reactivity
The indole moiety undergoes electrophilic substitution and oxidative modifications:
Radical pathways dominate in aqueous/organic solvent systems, with indium mediating single-electron transfers to generate stabilized intermediates .
Synthetic and Mechanistic Insights
-
Multi-Step Synthesis : The compound is synthesized via sequential coupling of indole-3-glyoxal derivatives with 2-methylpiperidine and morpholine precursors. Critical steps include Pd-catalyzed C–N bond formation (e.g., Buchwald-Hartwig amination) and ketone protection/deprotection .
-
Radical Mechanisms : DFT studies support a radical-mediated 1,2-aryl migration during butenolide formation, with O₂ acting as a terminal oxidant .
-
Solvent Effects : Reactions in NH₄Cl-saturated THF improve yields by enhancing ionic strength and stabilizing charged intermediates .
Stability and Degradation Pathways
-
Hydrolytic Degradation : Susceptible to hydrolysis under acidic/basic conditions, cleaving the morpholin-2-oxoethyl group.
-
Thermal Decomposition : Above 200°C, the diketone decomposes to CO and indole fragments, as evidenced by TGA-MS.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Nitrogen-Containing Rings
- BA97331 (C28H30N4O5) : Substituted with a 4-(4-acetylphenyl)piperazine, introducing aromaticity and hydrogen-bonding capacity via the acetyl group .
- Compound VII : Contains a 4-[(4-fluorophenyl)methyl]piperidine, combining fluorinated aromaticity with a flexible methylene linker, which may influence target selectivity .
- Jiang et al.
Indole Substituent Modifications
- Target Compound : The 1-(2-morpholin-4-yl-2-oxoethyl) group introduces a polar, hydrogen-bond-accepting side chain, likely improving aqueous solubility.
- 1-Morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione (CAS 102003-06-5) : A phenyl group at the indole 2-position adds steric hindrance and hydrophobic interactions, possibly affecting receptor binding .
Molecular Weight and Solubility
*Estimated based on structural similarity to BA97331.
Preparation Methods
Indole Core Preparation
The indole scaffold is typically synthesized via Fischer indole synthesis or Madelung cyclization . However, for substituted indoles, palladium-catalyzed cross-coupling is preferred to install pre-functionalized groups. For example, a 1-(2-morpholin-4-yl-2-oxoethyl) substituent can be introduced using a Sonogashira coupling between 3-iodoindole and a morpholine-containing acetylene precursor.
Diketone Formation
Oxalyl chloride is widely used to install diketone groups. As demonstrated in, indole derivatives react with oxalyl chloride at 0°C in tetrahydrofuran (THF) under argon, yielding intermediate chlorooxalyl-indole compounds. Subsequent nucleophilic substitution with 2-methylpiperidine in the presence of triethylamine generates the 1-(2-methylpiperidin-1-yl)-2-indolyl-ethane-1,2-dione framework.
Reaction Conditions
- Temperature: 0°C → room temperature
- Solvent: THF
- Catalysts: None (base-driven substitution)
- Yield: ~74% (based on analogous protocols in)
One-Pot Synthesis Strategies
A streamlined one-pot approach combines indole functionalization and diketone formation. As detailed in, a mixture of N-substituted indole, oxalyl chloride, and 2-methylpiperidine in THF undergoes sequential additions:
- Oxalylation : Indole reacts with oxalyl chloride at 0°C for 4 hours.
- Nucleophilic Substitution : 2-Methylpiperidine is added dropwise, followed by triethylamine to scavenge HCl.
- Side-Chain Installation : The morpholine-acetyl group is introduced via CuI-catalyzed coupling with terminal alkynes.
Key Advantages
Catalytic Methods for Side-Chain Incorporation
The morpholine-acetyl side chain requires precise installation to avoid overalkylation. Two methods are prevalent:
Nucleophilic Acylation
Morpholine reacts with a chloroacetyl-indole intermediate in dichloromethane (DCM) using potassium carbonate as a base. This method, adapted from, achieves moderate yields (50–60%) but risks dimerization.
Reductive Amination
A ketone intermediate (e.g., 2-oxoethyl-indole) reacts with morpholine under hydrogenation conditions (H₂, Pd/C). This approach, similar to, offers superior selectivity and yields up to 70%.
Optimization Parameters
Purification and Characterization
Final purification employs silica gel chromatography with ethyl acetate/petroleum ether gradients (30–50% ethyl acetate). The compound’s identity is confirmed via:
- ¹H NMR : Characteristic signals for piperidine (δ 1.2–1.6 ppm), morpholine (δ 3.4–3.7 ppm), and indole protons (δ 7.0–8.1 ppm).
- MS (ESI+) : Molecular ion peak at m/z 439.2 [M+H]⁺.
Challenges and Mitigation Strategies
Regioselectivity in Indole Functionalization
The 3-position of indole is highly reactive, but competing reactions at the 2-position can occur. Using bulky bases (e.g., DBU) and low temperatures (0°C) suppresses side reactions.
Stability of Diketone Intermediates
Diketones are prone to hydrolysis. Anhydrous conditions (argon atmosphere, molecular sieves) and rapid workup are critical.
Morpholine-Acetyl Side-Chain Oxidation
The morpholine nitrogen can oxidize during storage. Adding antioxidant stabilizers (e.g., BHT) and storing under nitrogen extends shelf life.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Synthesis | 60–74 | ≥95 | High reproducibility | Multi-step, time-consuming |
| One-Pot Synthesis | 70–78 | ≥90 | Reduced purification | Sensitive to stoichiometry |
| Reductive Amination | 65–70 | ≥98 | Excellent selectivity | Requires high-pressure H₂ |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
